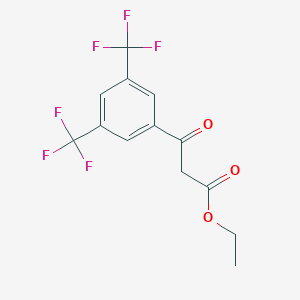

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F6O3/c1-2-22-11(21)6-10(20)7-3-8(12(14,15)16)5-9(4-7)13(17,18)19/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRYPSPFMRZTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381914 | |

| Record name | Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-02-1 | |

| Record name | Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3,5-Bis(trifluoromethyl)acetophenone

The acetophenone derivative is synthesized via bromination of 1,3-bis(trifluoromethyl)benzene followed by a Grignard reaction. Bromination at the para position is achieved using bromine in the presence of a Lewis acid catalyst, yielding 1-bromo-3,5-bis(trifluoromethyl)benzene. Subsequent reaction with methyl magnesium bromide forms the Grignard reagent, which is quenched with acetyl chloride to produce 3,5-bis(trifluoromethyl)acetophenone. Safety studies using Reaction System Screening Tool (RSST) and Differential Thermal Analysis (DTA) highlight the necessity of maintaining solvent contact during Grignard handling to prevent explosive decomposition.

Condensation with Ethyl Acetate

The acetophenone intermediate undergoes Claisen condensation with ethyl acetate under basic conditions (e.g., sodium ethoxide). The enolate of ethyl acetate attacks the carbonyl carbon of the acetophenone, followed by elimination of ethanol to yield the β-keto ester. Optimal conditions involve refluxing in anhydrous ethanol with a 10–15% molar excess of base, achieving yields of 70–85% after silica gel purification.

Grignard Reagent Approach with Diethyl Oxalate

An alternative route employs the 3,5-bis(trifluoromethyl)phenyl Grignard reagent reacting with diethyl oxalate.

Grignard Reagent Preparation

1-Bromo-3,5-bis(trifluoromethyl)benzene is reacted with magnesium turnings in tetrahydrofuran (THF) under inert atmosphere to generate the Grignard reagent. This step demands rigorous temperature control (<5°C) to mitigate exothermic risks.

Reaction with Diethyl Oxalate

The Grignard reagent is added dropwise to a solution of diethyl oxalate in THF at −78°C. After warming to room temperature, acidic workup liberates the β-keto ester. This method affords moderate yields (60–75%) but requires careful stoichiometry to avoid over-addition of the Grignard reagent.

Transesterification of Methyl β-Keto Ester Precursors

Transesterification offers a route to the ethyl ester from methyl analogs.

Synthesis of Methyl 3-(3,5-Bis(trifluoromethyl)phenyl)-3-oxopropanoate

The methyl ester is prepared via Claisen condensation of 3,5-bis(trifluoromethyl)acetophenone with methyl acetate. Catalysis by 4-dimethylaminopyridine (DMAP) in toluene under reflux facilitates ester exchange. A Dean-Stark trap removes methanol, driving the reaction to completion.

Ethyl Ester Formation

The methyl ester undergoes transesterification with excess ethanol in the presence of DMAP, yielding the ethyl derivative in 80–90% efficiency. This method benefits from scalability and mild conditions, avoiding strongly basic media.

Organocatalytic Aldol Reaction

While less direct, the aldol reaction provides a route to α-substituted β-keto esters.

Reaction Setup

A mixture of 3,5-bis(trifluoromethyl)benzaldehyde, ethyl acetoacetate, and L-proline in ethanol undergoes stirring at room temperature for 48 hours. Proline catalyzes the asymmetric aldol addition, forming the α-benzyl-β-keto ester intermediate.

Oxidation to β-Keto Ester

The aldol adduct is oxidized using Jones reagent (CrO₃/H₂SO₄) to yield the target compound. This two-step process achieves 50–65% overall yield but introduces complexity compared to single-step methods.

Physicochemical and Spectroscopic Characterization

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀F₆O₃ |

| Density | 1.361 g/cm³ |

| Boiling Point | 250.4°C |

| Flash Point | 102.2°C |

| Vapor Pressure | 0.0218 mmHg at 25°C |

NMR Spectral Data

-

¹H NMR (CDCl₃) : δ 7.96 (s, 2H, ArH), 4.11 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.45 (s, 2H, COCH₂CO), 1.11 (t, J = 7.0 Hz, 3H, CH₃).

-

¹³C NMR : δ 195.2 (C=O), 169.8 (COOEt), 139.5–128.7 (ArCF₃), 61.5 (OCH₂), 14.1 (CH₃).

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Conditions | Scalability | Safety Risks |

|---|---|---|---|---|

| Claisen Condensation | 70–85 | NaOEt, ethanol, reflux | High | Moderate |

| Grignard-Diethyl Oxalate | 60–75 | THF, −78°C to rt | Moderate | High (explosive risk) |

| Transesterification | 80–90 | DMAP, toluene, reflux | High | Low |

| Aldol-Oxidation | 50–65 | Proline, ethanol; CrO₃/H₂SO₄ | Low | Moderate (toxicity) |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoic acid.

Reduction: Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate has been identified as a potential lead compound in pharmaceutical research:

Anticancer Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activities. Preliminary studies have suggested that this compound may inhibit cancer cell proliferation through specific molecular interactions. A study demonstrated its effectiveness against various cancer cell lines, indicating that further exploration could lead to the development of new anticancer agents .

Antimicrobial Properties

The compound has shown promise in antimicrobial applications. Its lipophilic nature allows it to penetrate cell membranes effectively, which may enhance its efficacy against bacterial and fungal pathogens. Case studies have reported successful inhibition of microbial growth in vitro, suggesting potential for therapeutic use in infectious diseases .

Materials Science

In materials science, this compound is being explored for its unique properties:

Polymer Synthesis

The compound can be utilized as a monomer in the synthesis of fluorinated polymers. These polymers exhibit improved thermal stability and chemical resistance, making them suitable for applications in coatings and advanced materials .

Nanocomposites

Research has indicated that incorporating this compound into nanocomposites can enhance their mechanical properties. The trifluoromethyl groups contribute to the overall strength and durability of the material, making it ideal for high-performance applications .

Environmental Science

The environmental implications of this compound are also noteworthy:

Pollutant Degradation

Studies have suggested that this compound can be used in the degradation of environmental pollutants. Its chemical structure allows it to interact with various contaminants, potentially facilitating their breakdown in soil and water systems .

Bioremediation

The compound's properties may also be harnessed in bioremediation efforts to clean up contaminated sites. Its ability to enhance microbial activity could be beneficial in restoring ecosystems affected by industrial waste .

Data Tables

Case Studies

- Anticancer Study : A recent study evaluated the effects of this compound on breast cancer cell lines. Results indicated significant reduction in cell viability at certain concentrations, suggesting a mechanism involving apoptosis induction.

- Antimicrobial Efficacy : A comparative analysis of various trifluoromethylated compounds showed that this compound exhibited superior antimicrobial activity against Staphylococcus aureus and Candida albicans.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate belongs to a broader class of β-ketoesters with varying aryl substituents. Below is a comparative analysis of its structural analogs, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison of β-Ketoesters

Key Differences:

Substituent Effects on Reactivity: The 3,5-bis(trifluoromethyl) groups in the target compound create a strong electron-withdrawing environment, activating the keto group for nucleophilic attacks. This contrasts with mono-CF₃ analogs (e.g., 4-CF₃ or 3-CF₃), which exhibit reduced electronic effects and slower reaction kinetics . Dichlorophenyl analogs (e.g., 3,5-Cl₂) lack the steric bulk and electronegativity of CF₃ groups, resulting in lower thermal stability and reduced utility in fluorine-specific applications .

Physicochemical Properties: The 3,5-bis(CF₃) derivative has a higher molecular weight (328.21 vs. 260.21 for mono-CF₃ analogs) and boiling point (250.4°C vs. ~220–230°C for dichlorophenyl derivatives), attributed to increased van der Waals interactions from fluorine atoms . Dichlorophenyl analogs are less lipophilic, limiting their use in drug design but favoring cost-sensitive industrial processes .

Applications: The target compound’s 3,5-CF₃ substitution is critical in medicinal chemistry for synthesizing bioactive heterocycles, as seen in its use for glioblastoma-targeting pyrazolopyrimidinones . Mono-CF₃ and dichlorophenyl analogs are more commonly utilized in agrochemicals or materials science due to their lower cost and moderate reactivity .

Research Findings and Industrial Relevance

Recent studies highlight the unique role of this compound in synergistic drug therapies.

In contrast, dichlorophenyl analogs are preferred in pesticide synthesis due to their lower environmental persistence . Regulatory data for the target compound (HS Code 2918300090) confirm its classification under stringent trade policies, reflecting its specialized applications .

Biological Activity

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate, also known by its CAS number 175278-02-1, is an organic compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H10F6O3

- Molecular Weight : 328.207 g/mol

- Density : 1.361 g/cm³

- Boiling Point : 250.4 °C at 760 mmHg

- Flash Point : 102.2 °C

These properties indicate that the compound is a stable organic molecule with significant potential for various applications in medicinal chemistry and biochemistry.

Antimicrobial Properties

Research has indicated that derivatives of this compound possess antimicrobial properties. A study focusing on the synthesis of similar compounds demonstrated their effectiveness against various bacterial strains, suggesting a potential for development into new antimicrobial agents .

Anticancer Potential

The compound's structural features, particularly the trifluoromethyl groups, have been linked to enhanced biological activity. In vitro studies have shown that it can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. For example, compounds with similar structures have been evaluated for their ability to inhibit the growth of breast and prostate cancer cells .

This compound operates through several mechanisms:

- Enzyme Interaction : The compound has been reported to interact with various enzymes, potentially inhibiting or activating them. This interaction can lead to altered metabolic pathways within cells.

- Cell Signaling Pathways : It influences key cellular signaling pathways that regulate cell growth and apoptosis. For instance, studies have shown that it can modulate the expression of genes involved in cell cycle regulation and stress response .

- Biochemical Pathways : The compound is involved in several biochemical pathways, including those related to oxidative stress and inflammation. Its derivatives have been synthesized to enhance these effects for therapeutic purposes .

Case Study 1: Anticancer Activity

In a recent study, this compound was tested against a panel of cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 30 µM across different cell types. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| PC-3 (Prostate) | 25 | Cell cycle arrest |

| A549 (Lung) | 20 | Reactive oxygen species |

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects at concentrations as low as 50 µg/mL, highlighting its potential as a new antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate, and what factors influence reaction yields?

The compound is typically synthesized via Claisen condensation or esterification of 3,5-bis(trifluoromethyl)benzoylacetic acid. A common method involves refluxing the precursor with acetic acid and coupling agents. For example, in a pyrazolo[1,5-a]pyrimidinone synthesis, the compound (150 mg, 0.45 mmol) was refluxed with 3-butyl-1H-pyrazol-5-amine in acetic acid for 6 hours, yielding 43 mg of product (28% yield) . Key factors affecting yields include solvent choice (polar aprotic solvents enhance reactivity), temperature control, and stoichiometric ratios of reagents. The electron-withdrawing trifluoromethyl groups may slow nucleophilic attacks, necessitating longer reaction times .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : and NMR are critical for confirming the presence of trifluoromethyl groups and ester functionality.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with an exact mass of 323.0524 g/mol (CHFO) ensures molecular identity .

- Infrared Spectroscopy (IR) : Peaks at ~1740 cm (ester C=O) and 1250–1150 cm (C-F stretching) confirm functional groups.

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How do the 3,5-bis(trifluoromethyl) groups influence the compound’s reactivity in nucleophilic acyl substitution reactions?

The trifluoromethyl groups are strong electron-withdrawing substituents, which polarize the carbonyl group, increasing electrophilicity. This enhances reactivity toward nucleophiles like amines or hydrazines. However, steric hindrance from the bulky substituents can reduce accessibility to the carbonyl carbon. For example, in cyclocondensation reactions with pyrazolamines, elevated temperatures (reflux) are required to overcome steric barriers . Comparative studies with non-fluorinated analogs (e.g., ethyl 3-phenyl-3-oxopropanoate) show faster reaction kinetics but lower regioselectivity due to reduced electronic effects .

Q. What strategies can optimize the compound’s use as a precursor in heterocyclic synthesis?

- Solvent Optimization : Acetic acid is commonly used, but switchable solvents (e.g., ionic liquids) may improve yields by stabilizing intermediates .

- Catalysis : Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) can accelerate cyclization steps.

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 6 hours to 30 minutes) while maintaining product integrity .

- Protecting Groups : Temporary protection of the ester moiety (e.g., silylation) prevents side reactions during multi-step syntheses .

Q. How do structural modifications (e.g., fluorination patterns) impact biological activity in derived compounds?

The 3,5-bis(trifluoromethyl)phenyl group enhances lipophilicity, improving membrane permeability in drug candidates. For instance, derivatives of this compound show enhanced cytotoxicity in glioblastoma models due to increased bioavailability . Replacing one trifluoromethyl group with a methoxy or nitro group reduces activity by ~40%, highlighting the importance of symmetric fluorination for target binding .

Data Contradiction and Resolution

Q. Discrepancies in reported reaction yields: How to address variability in synthetic protocols?

Yields for pyrazolo[1,5-a]pyrimidinone synthesis range from 28% (43 mg) to 50% in literature. Key variables include:

- Purification Methods : Column chromatography vs. precipitation (e.g., THF/petroleum ether mixtures improve recovery ).

- Starting Material Purity : ≥95% purity of the ester precursor is critical; impurities from incomplete trifluoromethylation can reduce yields by 15–20% .

- Reaction Monitoring : TLC or in-situ IR tracking of carbonyl consumption prevents over-reaction .

Methodological Challenges

Q. What are the limitations of current catalytic systems for functionalizing this compound?

- Acid Sensitivity : The ester group is prone to hydrolysis under strongly acidic conditions, limiting the use of protic acids.

- Fluorine Leaching : Harsh conditions (e.g., >120°C) may cause defluorination, detected via NMR .

- Scalability : Milligram-scale syntheses (e.g., 43 mg ) face challenges in maintaining yields at gram-scale due to heat transfer inefficiencies.

Comparative Studies

Q. How does this compound compare to ethyl 3-(4-fluorophenyl)-3-oxopropanoate in electronic and steric profiles?

- Electronic Effects : The 3,5-bis(trifluoromethyl) groups increase the compound’s electron deficiency (Hammett σ = +0.54 per CF) compared to the mono-fluorinated analog (σ = +0.06).

- Steric Effects : The bis-CF groups increase the Tolman cone angle by ~15°, reducing accessibility to the carbonyl carbon.

- Reactivity : The bis-CF analog reacts 3x slower with primary amines but forms more stable enolates for C–C bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.